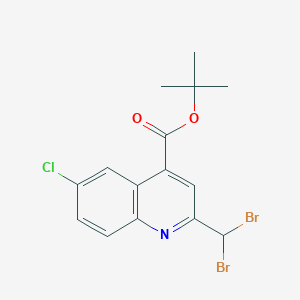![molecular formula C13H17N3O2 B1452159 {N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide CAS No. 1105193-36-9](/img/structure/B1452159.png)
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Dopamine Receptor Antagonism
A study by Ohmori et al. (1996) involved the synthesis of (S)-N-(3-pyrrolidinyl)benzamide derivatives, closely related to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, to evaluate their binding affinity for cloned dopamine D2, D3, and D4 receptors. The findings indicate a distinct tolerance for various substituents influencing the affinity and selectivity for these receptors. Specifically, a compound from this series demonstrated significant antipsychotic activity by inhibiting apomorphine-induced climbing behavior in mice, suggesting a potential application in neuropharmacology (Ohmori et al., 1996).
Antispasmodic and Antihypoxic Properties
Bakibaev et al. (1994) explored the synthesis of benzamides and their physiological activities, noting that certain benzamides exhibit antispasmodic properties. This suggests that derivatives of N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide might possess similar properties and could potentially be applied in treatments for conditions involving muscle spasms or hypoxia (Bakibaev et al., 1994).
Molecular Imaging and Transporters
Oltmanns et al. (2009) discussed the use of benzamide derivatives in molecular imaging, particularly for melanoma and melanoma metastases. The study highlights the potential of certain benzamide compounds, including those structurally similar to N-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide, in the development of novel imaging and therapeutic agents (Oltmanns et al., 2009).
Antiproliferative Activity in Cancer Research
Youssef et al. (2020) conducted a study on N-alkyl-2-(substitutedbenzamido) benzamides and related compounds for their potential sigma-1 receptor agonist activity and cytotoxicity against cancer cell lines. This research suggests that certain benzamide derivatives may have significant applications in cancer treatment, especially in targeting specific receptors to inhibit cancer cell proliferation (Youssef et al., 2020).
Colorimetric Sensing of Fluoride Anions
Younes et al. (2020) synthesized N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for the colorimetric detection of fluoride anions. This research highlights the application of benzamide derivatives in chemical sensing, particularly for environmental and analytical purposes (Younes et al., 2020).
Propiedades
IUPAC Name |
N-(2-aminoethyl)-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-7-8-15-12(17)9-3-5-11(6-4-9)16-13(18)10-1-2-10/h3-6,10H,1-2,7-8,14H2,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSNNRGYXZSHAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(R)-N-[1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-propylamine](/img/structure/B1452080.png)





![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)



